molecular formula C4H4Cl2O2 B1306184 2,2-Dichlorocyclopropane-1-carboxylic acid CAS No. 5365-14-0

2,2-Dichlorocyclopropane-1-carboxylic acid

Cat. No.: B1306184
CAS No.: 5365-14-0
M. Wt: 154.98 g/mol
InChI Key: GVGFEJPTKINGLP-UHFFFAOYSA-N
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Description

2,2-Dichlorocyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C4H4Cl2O2 and a molecular weight of 154.98 g/mol It is a cyclopropane derivative, characterized by the presence of two chlorine atoms attached to the cyclopropane ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichlorocyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with chlorinating agents. One common method is the chlorination of cyclopropane-1-carboxylic acid using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where cyclopropane-1-carboxylic acid is treated with chlorinating agents in the presence of catalysts to achieve high yields and purity. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichlorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different substituents.

    Oxidation Reactions: Oxidation can lead to the formation of more complex carboxylic acid derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane carboxylic acids, while reduction and oxidation reactions can produce different cyclopropane derivatives .

Scientific Research Applications

2,2-Dichlorocyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dichlorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the modulation of enzyme activity, alteration of metabolic processes, and interaction with cellular receptors .

Comparison with Similar Compounds

    2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid: Similar in structure but with a methyl group instead of a hydrogen atom.

    1,2-Dichlorocyclopropane: Lacks the carboxylic acid group but has two chlorine atoms on the cyclopropane ring.

Uniqueness: 2,2-Dichlorocyclopropane-1-carboxylic acid is unique due to the presence of both chlorine atoms and a carboxylic acid group on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

2,2-dichlorocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGFEJPTKINGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383509, DTXSID10900966
Record name 2,2-dichlorocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10900966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5365-14-0
Record name 2,2-dichlorocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 2,2-Dichlorocyclopropane-1-carboxylic acid in pyrethroid insecticides?

A: this compound serves as a crucial building block for synthesizing various pyrethroid insecticides. [, , ] This compound provides the characteristic dichlorovinyl cyclopropane structure found in many pyrethroids. By reacting it with different alcohols or amines, researchers can create esters and amides with varying insecticidal properties.

Q2: How does the substitution of different groups on the this compound scaffold affect the insecticidal activity of the resulting pyrethroids?

A: Studies have shown that the insecticidal activity of pyrethroids derived from this compound is significantly influenced by the nature of the substituents attached to the carboxylic acid group. [, ] For instance, introducing a thiadiazole ring or a pyridine ring to the structure through amide formation resulted in compounds with varying degrees of fungicidal and insecticidal activities. [, ] These findings suggest that modifying the substituents allows for fine-tuning the biological activity of these compounds.

Q3: What analytical techniques are commonly employed to characterize and study pyrethroids synthesized from this compound?

A3: Researchers utilize a range of analytical techniques to characterize and study the properties of these pyrethroids. Common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique confirms the structure of the synthesized compounds by analyzing the hydrogen and carbon nuclei. [, ]
  • Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule by analyzing their characteristic vibrations. [, ]
  • Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the synthesized pyrethroids, providing information about their structure and potential degradation products. [, ]

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